molecular formula C14H11NOS B11047489 [2-(1,3-Benzothiazol-2-yl)phenyl]methanol

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol

Cat. No.: B11047489
M. Wt: 241.31 g/mol
InChI Key: KZYPVFOGJLWMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(benzo[d]thiazol-2-yl)phenyl)methanol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzo[d]thiazol-2-yl)phenyl)methanol typically involves the reaction of 2-aminobenzothiazole with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of (2-(benzo[d]thiazol-2-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(benzo[d]thiazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: The major product is (2-(benzo[d]thiazol-2-yl)phenyl)ketone.

    Reduction: The major product is (2-(benzo[d]thiazol-2-yl)phenyl)amine.

    Substitution: Various substituted derivatives of (2-(benzo[d]thiazol-2-yl)phenyl)methanol can be formed depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (2-(benzo[d]thiazol-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, as well as exhibiting cytotoxic effects against cancer cell lines.

Medicine

In medicinal chemistry, (2-(benzo[d]thiazol-2-yl)phenyl)methanol is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their anti-inflammatory, analgesic, and neuroprotective effects. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, (2-(benzo[d]thiazol-2-yl)phenyl)methanol is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2-(benzo[d]thiazol-2-yl)phenyl)methanol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also contributes to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-(benzo[d]thiazol-2-yl)phenyl)amine
  • (2-(benzo[d]thiazol-2-yl)phenyl)ketone
  • (2-(benzo[d]thiazol-2-yl)phenyl)acetic acid

Uniqueness

(2-(benzo[d]thiazol-2-yl)phenyl)methanol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)phenyl]methanol

InChI

InChI=1S/C14H11NOS/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-8,16H,9H2

InChI Key

KZYPVFOGJLWMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.